

The Discovery and Isolation of 3'-Fucosyllactose: A Technical Guide for

Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | 3'-Fucosyllactose |           |
| Cat. No.:            | B15342076         | Get Quote |

An in-depth exploration of the origins, extraction, and characterization of a key human milk oligosaccharide.

### Introduction

Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose and lipids. These complex sugars are not readily digested by the infant and instead play a crucial role in shaping the infant gut microbiome and immune system. Among the more than 200 identified HMOs, **3'-Fucosyllactose** (3'-FL) is a prominent neutral trisaccharide with significant biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3'-FL from human milk, tailored for researchers, scientists, and drug development professionals.

While the broader history of HMO research dates back to the early 20th century with observations of the differences in intestinal microbiota between breastfed and bottle-fed infants, the specific discovery and characterization of individual HMOs like 3'-FL occurred later with the advancement of analytical techniques. Initial studies in the 1930s identified a "gynolactose" fraction in human milk that promoted the growth of beneficial bacteria. It was not until the 1950s that the first HMO, lacto-N-tetraose, was structurally elucidated. The identification of fucosylated HMOs, including 2'-Fucosyllactose and subsequently **3'-Fucosyllactose**, followed as chromatographic and spectrometric methods became more sophisticated.



## Quantitative Analysis of 3'-Fucosyllactose in Human Milk

The concentration of 3'-FL in human milk is highly variable and depends on several factors, including the mother's genetic secretor status and the stage of lactation. The following tables summarize quantitative data from various studies, providing a comparative overview of 3'-FL concentrations.

| Population/S<br>tudy | Stage of<br>Lactation   | Secretor<br>Status     | Mean<br>Concentratio<br>n (g/L)             | Range (g/L)                     | Analytical<br>Method |
|----------------------|-------------------------|------------------------|---------------------------------------------|---------------------------------|----------------------|
| Korean[1]            | 0-30 days               | Mixed                  | 1.0                                         | Not Reported                    | Mass<br>Spectrometry |
| Korean[1]            | 30-60 days              | Mixed                  | 1.1                                         | Not Reported                    | Mass<br>Spectrometry |
| Korean[1]            | >60 days                | Mixed                  | 1.8                                         | Not Reported                    | Mass<br>Spectrometry |
| Korean[1]            | Overall                 | Secretor<br>(n=80)     | 1.3                                         | Not Reported                    | Mass<br>Spectrometry |
| Korean[1]            | Overall                 | Non-secretor<br>(n=24) | 2.8                                         | Not Reported                    | Mass<br>Spectrometry |
| U.S.[2]              | Postnatal day<br>10-120 | Mixed                  | Not explicitly<br>stated for 3-<br>FL alone | 6.56 to 24.3<br>(Total HMOs)    | UPLC/QqQ-<br>MS      |
| Various[3]           | Not Specified           | Mixed                  | Not explicitly<br>stated for<br>human milk  | 0.3 to 0.58 (in<br>breast milk) | HPLC-RI              |

# Experimental Protocols: Isolation and Characterization of 3'-Fucosyllactose



The isolation of 3'-FL from human milk in sufficient quantities for research purposes requires a multi-step approach to separate it from other milk components, particularly other HMOs with similar structures.

## Preparative Isolation of Neutral Human Milk Oligosaccharides

This protocol outlines a general workflow for the preparative isolation of the neutral HMO fraction, which contains 3'-FL, from human milk.

- a. Removal of Fats and Proteins:
- Centrifuge fresh or frozen human milk at 5,000 x g for 15 minutes at 4°C to separate the lipid layer.
- · Carefully remove the upper creamy fat layer.
- To the skimmed milk, add two volumes of cold ethanol (-20°C) and incubate overnight at 4°C to precipitate proteins.
- Centrifuge at 5,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
- Collect the supernatant containing the lactose and oligosaccharides.
- b. Removal of Lactose and Salts (Gel Filtration Chromatography):
- Concentrate the supernatant from the previous step using a rotary evaporator.
- Apply the concentrated sample to a Sephadex G-25 gel filtration column equilibrated with deionized water.
- Elute the column with deionized water.
- Collect fractions and monitor the carbohydrate content using a suitable method, such as the phenol-sulfuric acid assay.
- Pool the fractions containing oligosaccharides, which elute before the larger lactose peak.



- c. Separation of Neutral and Acidic Oligosaccharides (Anion-Exchange Chromatography):
- Apply the pooled and desalted oligosaccharide fraction to a strong anion-exchange (SAX)
   column (e.g., Toyopearl Super Q-650M) equilibrated with deionized water.
- Elute the neutral oligosaccharides, including 3'-FL, with deionized water.
- The acidic oligosaccharides will bind to the column and can be eluted with a salt gradient (e.g., NaCl).
- Collect the neutral fraction for further purification.

## High-Performance Liquid Chromatography (HPLC) for 3'-FL Purification

Further purification of 3'-FL from the neutral HMO fraction is typically achieved using HPLC.

- a. Stationary and Mobile Phases:
- Column: A porous graphitized carbon (PGC) column is often used for its ability to separate isomeric oligosaccharides. Amide-HILIC columns are also effective.
- Mobile Phase: A gradient of acetonitrile and water is commonly employed.
- b. Example HPLC Protocol:
- Dissolve the dried neutral HMO fraction in the initial mobile phase.
- Inject the sample onto the PGC column.
- Elute with a linear gradient of increasing acetonitrile concentration.
- Monitor the elution profile using a refractive index (RI) detector or a mass spectrometer.
- Collect the fractions corresponding to the 3'-FL peak based on the retention time of a 3'-FL standard.

#### **Structural Characterization**



The identity and purity of the isolated 3'-FL should be confirmed using spectroscopic methods.

- a. Mass Spectrometry (MS):
- Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.
- Expected Result: A major peak corresponding to the molecular weight of 3'-Fucosyllactose (m/z 489.19 for [M+H]+). Fragmentation analysis (MS/MS) can confirm the sequence of monosaccharides.
- b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Method: 1H and 13C NMR spectroscopy.
- Expected Result: The NMR spectra will show characteristic chemical shifts and coupling constants for the fucose, galactose, and glucose residues, confirming the α1-3 linkage of the fucose to the glucose of lactose.

## **Visualizations: Workflows and Signaling Pathways**

To aid in the understanding of the experimental processes and biological functions of 3'-FL, the following diagrams have been generated.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preparation of oligosaccharides from human milk Glycoscience Protocols (GlycoPODv2)
   NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. layerorigin.com [layerorigin.com]
- To cite this document: BenchChem. [The Discovery and Isolation of 3'-Fucosyllactose: A
  Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15342076#discovery-and-isolation-of-3-fucosyllactose-from-human-milk]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com